2,6-Dichloro-4-fluoro-1,3-benzothiazole

Vue d'ensemble

Description

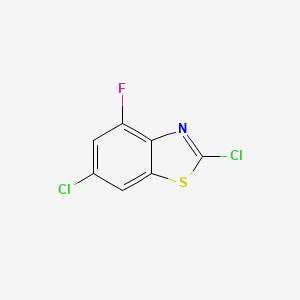

2,6-Dichloro-4-fluoro-1,3-benzothiazole is a useful research compound. Its molecular formula is C7H2Cl2FNS and its molecular weight is 222.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agents antibactériens

2,6-Dichloro-4-fluoro-1,3-benzothiazole: les dérivés ont montré des promesses en tant qu'agents antibactériens. Ils agissent en inhibant diverses enzymes et protéines bactériennes, telles que la dihydroorotase et la gyrase de l'ADN, qui sont essentielles à la survie des bactéries . Le développement de nouveaux antibiotiques utilisant ce composé pourrait être significatif dans la lutte contre la résistance aux antimicrobiens.

Recherche sur la résistance aux antimicrobiens

Ce composé est utilisé dans l'étude de la résistance aux antimicrobiens (RAM). Les chercheurs explorent l'efficacité des dérivés du benzothiazole contre les bactéries multirésistantes, ce qui constitue un problème de santé mondiale urgent .

Synthèse chimique des inhibiteurs de FGFR

En recherche sur le cancer, This compound est utilisé dans la conception et la synthèse d'inhibiteurs du récepteur du facteur de croissance des fibroblastes (FGFR). Ces inhibiteurs peuvent potentiellement traiter les cancers liés aux altérations génétiques du FGFR .

Science des matériaux

La partie benzothiazole, y compris This compound, présente un intérêt en science des matériaux en raison de ses activités biologiques variées. Elle est utilisée dans le développement de nouveaux matériaux avec des applications potentielles en chimie bioorganique et médicinale .

Développement d'insecticides

This compound: est un intermédiaire dans la synthèse de certains insecticides, tels que le fipronil. Le fipronil est un insecticide largement utilisé pour lutter contre les ravageurs dans le monde entier .

Découverte de médicaments

La structure du benzothiazole est un élément clé de la découverte de médicaments en raison de sa présence dans des composés présentant de nombreuses activités biologiques. Elle fait partie de la recherche continue de nouveaux agents thérapeutiques .

Activité Biologique

2,6-Dichloro-4-fluoro-1,3-benzothiazole is a notable compound within the benzothiazole family, recognized for its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a benzothiazole ring system substituted with two chlorine atoms and one fluorine atom. This specific arrangement contributes to its unique chemical properties and biological activities.

Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer properties through multiple mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The inhibition is often assessed using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability .

- Induction of Apoptosis : The compound has been shown to promote apoptosis in cancer cells. Flow cytometry analysis reveals that it triggers apoptotic pathways leading to cell death .

- Anti-inflammatory Effects : In addition to its anticancer properties, this compound has demonstrated the ability to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This dual action may enhance its therapeutic potential in treating cancer associated with inflammatory conditions .

Case Studies

- Cell Line Studies : In a study involving the compound's effects on A431 and A549 cells, it was found that at concentrations ranging from 1 to 4 µM, the compound significantly inhibited cell migration and induced cell cycle arrest. Western blot analyses confirmed downregulation of key survival signaling pathways such as AKT and ERK .

- Combination Therapies : The compound has also been evaluated in combination with other chemotherapeutic agents. For instance, when combined with gemcitabine in pancreatic cancer models, it exhibited synergistic effects that enhanced antiproliferative activity while minimizing toxicity to normal cells .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties against various pathogens:

- Bacterial Inhibition : The compound shows promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. Its minimum inhibitory concentration (MIC) values indicate strong bactericidal effects comparable to established antibiotics .

Summary of Biological Activities

Propriétés

IUPAC Name |

2,6-dichloro-4-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2FNS/c8-3-1-4(10)6-5(2-3)12-7(9)11-6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYMYLFQADNUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1F)N=C(S2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670529 | |

| Record name | 2,6-Dichloro-4-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177350-78-5 | |

| Record name | 2,6-Dichloro-4-fluoro-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.